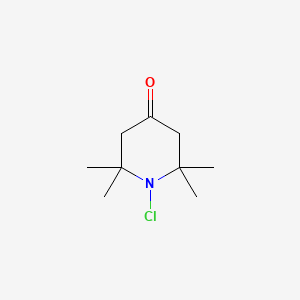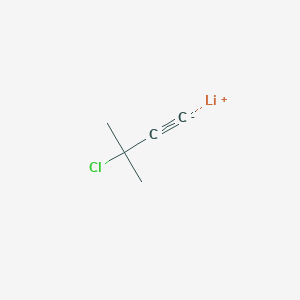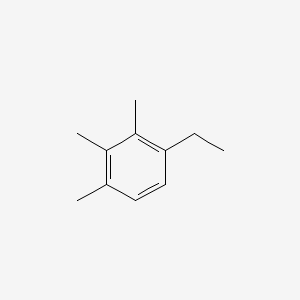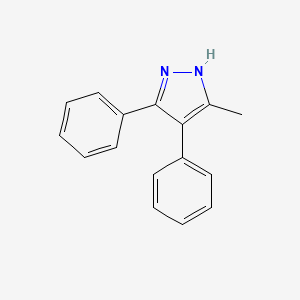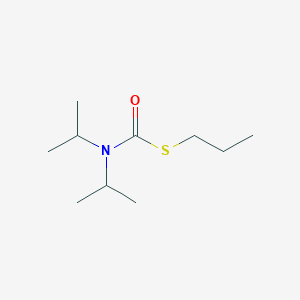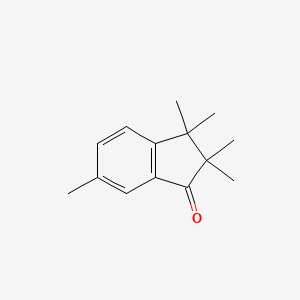![molecular formula C6H12GeO B14658377 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-29-4](/img/structure/B14658377.png)
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane is an organogermanium compound characterized by its unique bicyclic structure. This compound is part of a broader class of organometallic compounds that incorporate germanium, a metalloid element. The presence of germanium in the bicyclic framework imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-containing precursors with organic reagents under controlled conditions. One common method involves the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, leading to the substitution of silicon with germanium . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the germanium atom is attacked by nucleophiles such as fluoride or amide ions.
Oxidation and Reduction: The germanium center can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of germanium.
Common Reagents and Conditions
Fluoride Ions: Used in substitution reactions to replace silicon with germanium.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used to oxidize the germanium center.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the germanium center.
Major Products Formed
Isoprene and Butadiene: Formed as by-products in substitution reactions involving fluoride ions.
Germanium Oxides: Formed during oxidation reactions.
科学研究应用
3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, particularly in the context of organogermanium compounds known for their immunomodulatory and anticancer activities.
Industry: Used in the development of advanced materials and catalysts, leveraging the unique properties of germanium-containing compounds.
作用机制
The mechanism of action of 3,3-Dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with nucleophiles and electrophiles. The germanium center acts as a Lewis acid, accepting electron pairs from nucleophiles, leading to substitution reactions . The bicyclic structure also influences the compound’s reactivity, providing steric hindrance and electronic effects that modulate its chemical behavior.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: A silicon analog of the compound, which undergoes similar substitution reactions.
2,7-Dimethyl-2,37,8-diepoxy-5-spiro[4.4]nonane: Another bicyclic compound with distinct reactivity patterns.
Uniqueness
3,3-Dimethyl-6-oxa-3-germabicyclo[310]hexane is unique due to the presence of germanium in its structure, which imparts different electronic and steric properties compared to its silicon analogs
属性
CAS 编号 |
51343-29-4 |
|---|---|
分子式 |
C6H12GeO |
分子量 |
172.79 g/mol |
IUPAC 名称 |
3,3-dimethyl-6-oxa-3-germabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H12GeO/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
InChI 键 |
RIZUMEBHOWTXBL-UHFFFAOYSA-N |
规范 SMILES |
C[Ge]1(CC2C(C1)O2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


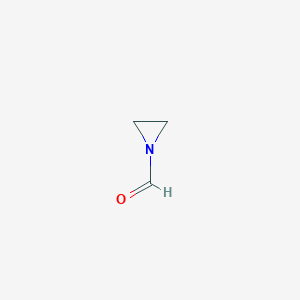
![2-Chloro-7-nitrodibenzo[b,d]furan](/img/structure/B14658303.png)
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
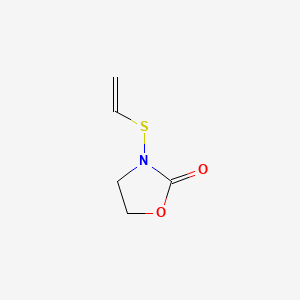
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)

![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)

